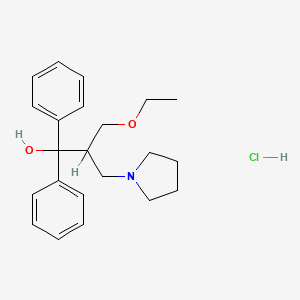
2-Methyl-4-(methylsulfanyl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(methylsulfanyl)-6-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfanyl)-6-nitrophenol can be achieved through several synthetic routes. One common method involves the nitration of 2-Methyl-4-(methylsulfanyl)phenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the phenol ring.
Another synthetic route involves the methylation of 4-(methylsulfanyl)-6-nitrophenol. This can be achieved using methyl iodide in the presence of a base such as sodium ethylate in an ethanol solution. The reaction is typically carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(methylsulfanyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Tin(II) chloride, iron, and other reducing agents are used under acidic conditions.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles are used in the presence of bases such as pyridine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(methylsulfonyl)-6-nitrophenol.
Reduction: Formation of 2-Methyl-4-(methylsulfanyl)-6-aminophenol.
Substitution: Formation of various esters and ethers depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(methylsulfanyl)-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(methylsulfanyl)-6-nitrophenol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response.
Comparación Con Compuestos Similares
2-Methyl-4-(methylsulfanyl)-6-nitrophenol can be compared with other similar compounds, such as:
2-Methyl-4-(methylsulfanyl)phenol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(Methylsulfanyl)-6-nitrophenol: Lacks the methyl group, which may affect its solubility and overall chemical properties.
2-Methyl-6-nitrophenol:
The presence of the methyl, methylsulfanyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
Propiedades
Número CAS |
36013-09-9 |
|---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-methyl-4-methylsulfanyl-6-nitrophenol |
InChI |
InChI=1S/C8H9NO3S/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,10H,1-2H3 |
Clave InChI |
PGUZBMCEUPLWAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)[N+](=O)[O-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)






![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
